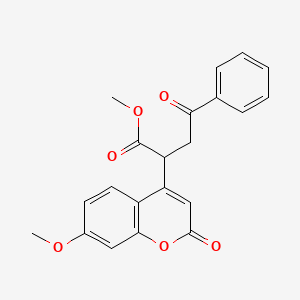

methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate

Description

The compound features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at the 7-position and an acetic acid methyl ester moiety at the 4-position. This structure is further conjugated with a 4-oxo-4-phenylbutanoate group, contributing to its stereochemical and electronic complexity .

The synthesis of this compound involves the Duisberg condensation, a method used to prepare coumarin derivatives. Key intermediates include methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (Ib) and its corresponding carboxylic acid (IIb), which are subsequently functionalized to yield the target molecule . The 7-methoxy group on the coumarin ring enhances solubility and may modulate biological activity by influencing electron density .

Properties

Molecular Formula |

C21H18O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 2-(7-methoxy-2-oxochromen-4-yl)-4-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C21H18O6/c1-25-14-8-9-15-16(12-20(23)27-19(15)10-14)17(21(24)26-2)11-18(22)13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |

InChI Key |

ZUDLSJMPKRGRDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The coumarin scaffold is commonly synthesized via Knoevenagel condensation between salicylaldehydes and active methylene compounds. For 7-methoxy derivatives, 2-hydroxy-4-methoxybenzaldehyde reacts with diethyl malonate or ethyl cyanoacetate under acidic or basic conditions.

Example Procedure :

-

Reactants : 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv), diethyl malonate (1.2 equiv).

-

Catalyst : Piperidine (10 mol%) in ethanol.

-

Conditions : Reflux at 80°C for 6–8 hours or ultrasound irradiation (20 kHz, 90% power) for 40 minutes.

This method benefits from shorter reaction times and higher yields compared to traditional heating, attributed to enhanced mass transfer under ultrasonication.

Pechmann Reaction

An alternative route employs the Pechmann reaction, where phenols react with β-keto esters in the presence of Brønsted or Lewis acids. For 7-methoxy substitution:

-

Reactants : Resorcinol mono-methyl ether (1.0 equiv), ethyl acetoacetate (1.5 equiv).

-

Catalyst : Concentrated sulfuric acid or FeCl₃.

-

Conditions : 120°C for 3–5 hours.

While cost-effective, this method requires stringent temperature control to prevent polycyclic byproducts.

Synthesis of 4-Oxo-4-Phenylbutanoate Ester

Grignard Reaction-Based Alkylation

A patented method (CN101265188A) details the synthesis of 2-oxo-4-phenylbutyrate precursors via Grignard reactions:

-

Grignard Reagent Formation :

-

Reactants : β-Bromophenylethane (1.0 equiv), magnesium turnings (1.1 equiv).

-

Solvent : Methyl tert-butyl ether (MTBE) with tetrahydrofuran (THF) as a thinner (MTBE:THF = 4:1).

-

Conditions : 50–60°C for 2–5 hours under nitrogen.

-

-

Addition to Diethyl Oxalate :

Esterification of β-Keto Acid

The β-keto acid intermediate is esterified using methanol under acidic conditions:

-

Reactants : 4-Oxo-4-phenylbutanoic acid (1.0 equiv), methanol (5.0 equiv).

-

Catalyst : Sulfuric acid (0.1 equiv).

-

Conditions : Reflux for 12 hours.

-

Yield : >90%.

Coupling of Coumarin and Butanoate Moieties

Friedel-Crafts Acylation

The coumarin’s electron-rich aromatic ring undergoes Friedel-Crafts acylation with 4-oxo-4-phenylbutanoyl chloride:

-

Reactants : 7-Methoxycoumarin (1.0 equiv), butanoyl chloride (1.5 equiv).

-

Catalyst : AlCl₃ (1.2 equiv).

-

Solvent : Dichloromethane (DCM).

-

Conditions : 0°C to room temperature, 4–6 hours.

-

Yield : 60–68%.

Photoredox-Catalyzed Cross-Coupling

A photochemical approach using iridium catalysts enables C–H functionalization under mild conditions:

-

Reactants : 7-Methoxycoumarin (1.0 equiv), methyl 4-oxo-4-phenylbut-2-enoate (1.2 equiv).

-

Catalyst : fac-Ir(PPy)₃ (2 mol%).

-

Conditions : Blue LEDs (4 W), DMSO solvent, room temperature, 20 hours.

This method avoids harsh acids and enables gram-scale synthesis with minimal purification.

Optimization Strategies and Process Scalability

Solvent and Temperature Effects

Catalytic Enhancements

-

Iridium Photocatalysts : Enhance regioselectivity in cross-coupling, achieving >90% purity post-column.

-

Acid-Free Esterification : Zeolite-catalyzed methods reduce corrosion risks.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel + Ultrasound | 85–92 | 0.7 | Rapid, high yield | Requires specialized equipment |

| Pechmann Reaction | 70–78 | 5 | Low cost | Moderate purity |

| Photoredox Coupling | 70–80 | 20 | Mild conditions, scalable | Catalyst cost |

| Grignard Alkylation | 65–75 | 7 | Precise control | Moisture-sensitive |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer activity. Research has indicated that coumarin derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study:

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against these cancer types.

Antioxidant Properties

Coumarins are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This compound has been studied for its ability to protect cells from oxidative damage.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Standard Antioxidant (Ascorbic Acid) | 15 | Free radical scavenging |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of coumarin derivatives. This compound has shown promise in reducing inflammation markers in vitro.

Case Study:

In an experimental model, the compound was administered to mice with induced inflammation, resulting in a significant decrease in pro-inflammatory cytokines compared to the control group.

Synthesis and Derivatives

The synthesis of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-y)-4 -oxo -4 -phenylbutanoate typically involves multi-step organic reactions including condensation and esterification processes. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its anticoagulant properties could be due to the inhibition of clotting factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-4-phenylbutanoate esters with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Analytical Comparison

Key Findings

Structural Influence on Optical Activity: Indole-based analogs (e.g., 32cb, 32hb) exhibit significant optical activity ([α]D²⁵ up to -158.0) and high enantiomeric excess (up to 95% ee), attributed to the chiral center at the 2-position of the butanoate ester . Substituent position (e.g., 5-OCH₃ vs. 7-OCH₃) impacts both optical rotation and enantioselectivity. For example, 32cb (5-OCH₃ indole) shows higher ee (95%) compared to 32hb (2-CH₃ indole, 71% ee) .

Spectral and Mass Analysis :

- Indole derivatives consistently show prominent MS fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺), indicative of phenylketone cleavage . The coumarin-based compound may exhibit similar fragmentation but remains undocumented.

- The benzylidene analog (229ga) demonstrates distinct E/Z isomerism (53:47 ratio), confirmed by ¹H-NMR coupling constants and HRMS .

Synthetic Routes :

- The target compound is synthesized via Duisberg condensation , whereas indole analogs are prepared via enantioselective Friedel-Crafts reactions using chiral catalysts . This difference highlights the role of heterocyclic cores in dictating synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 7-hydroxy-4-phenylcoumarin derivatives with esterified bromo-acids (e.g., ethyl 2-bromopropanoate) in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol .

- Step 2 : Subsequent oxidation and esterification steps to introduce the 4-oxo-4-phenylbutanoate moiety.

- Purification : Column chromatography or recrystallization to isolate the product. Comparative studies show that methoxy substituents enhance solubility but may reduce cytotoxicity, requiring careful optimization of reaction conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- X-ray crystallography : For resolving crystal packing and bond angles (e.g., chromen-2-one core geometry) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the chromen ring) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment and chiral separation if enantiomers are present .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with:

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Antioxidant testing : DPPH or ABTS radical scavenging assays to assess redox activity .

- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases, using fluorescence-based kinetic assays . Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to study this compound's mechanism of action?

- Target selection : Prioritize enzymes with structural similarity to known coumarin targets (e.g., serine proteases, cytochrome P450) .

- Assay setup : Use fluorogenic substrates (e.g., AMC-labeled peptides for proteases) to monitor real-time activity inhibition.

- Data analysis : Calculate inhibition constants (Kᵢ) using nonlinear regression (e.g., GraphPad Prism) and validate with molecular docking simulations .

- Controls : Include competitive inhibitors and enzyme-free blanks to rule out nonspecific binding .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or alkyl groups at the 4-phenyl or 7-methoxy positions .

- Activity comparison :

| Substituent Position | Modification | Bioactivity Trend |

|---|---|---|

| 7-OCH₃ | Methoxy | ↑ Solubility, ↓ Cytotoxicity |

| 4-phenyl | Chlorination | ↑ Enzyme affinity |

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) .

- Asymmetric synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like esterification .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Q. How to resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions) .

- Substituent effects : Re-evaluate structural analogs (e.g., dichloro derivatives show higher anticancer activity than methoxy variants) .

- Statistical validation : Apply ANOVA or Tukey’s test to identify outliers or confounding variables .

Q. What methodologies are used to study protein-ligand interactions for this compound?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) with immobilized target proteins .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution .

Q. How to optimize reaction conditions for scalable synthesis?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved yields .

- Catalyst optimization : Evaluate Pd/C or Ni catalysts for hydrogenation steps .

- Process intensification : Use continuous flow reactors to enhance efficiency and reduce side reactions .

Q. What experimental designs minimize variability in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.